![molecular formula C10H14BrN4O5P B12605204 Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- CAS No. 643028-90-4](/img/structure/B12605204.png)
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group, a brominated purine ring, and a hydroxybutoxy side chain.
Preparation Methods
The synthesis of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps, including the bromination of purine derivatives, the formation of hydroxybutoxy intermediates, and the introduction of the phosphonic acid group. Common synthetic routes include:
Bromination of Purine Derivatives: This step involves the selective bromination of purine rings using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Hydroxybutoxy Intermediates: This involves the reaction of brominated purine derivatives with butoxy alcohols under basic conditions to form hydroxybutoxy intermediates.
Introduction of Phosphonic Acid Group: The final step involves the reaction of hydroxybutoxy intermediates with phosphorous acid or its derivatives under acidic or basic conditions to form the desired phosphonic acid compound.
Chemical Reactions Analysis
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the purine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or thiol compounds.
Scientific Research Applications
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. The brominated purine ring can interact with nucleic acids and enzymes, potentially inhibiting their function. The hydroxybutoxy side chain and phosphonic acid group contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can be compared with other similar compounds, such as:
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-: This compound has a similar structure but differs in the position of the hydroxybutoxy side chain.
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-: This compound contains an amino group instead of a bromine atom, leading to different chemical properties and biological activities.
[2-(9H-carbazol-9-yl)ethyl] phosphonic acid: This compound features a carbazole ring instead of a purine ring, resulting in distinct chemical and physical properties.
Properties
CAS No. |
643028-90-4 |
|---|---|
Molecular Formula |
C10H14BrN4O5P |
Molecular Weight |
381.12 g/mol |
IUPAC Name |
[3-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
InChI Key |
OOACYIZFVDOYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Br)N=CN2C(CCOCP(=O)(O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


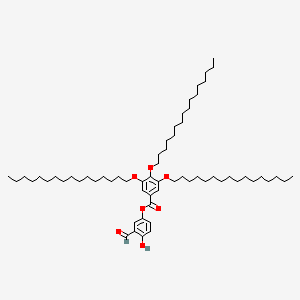
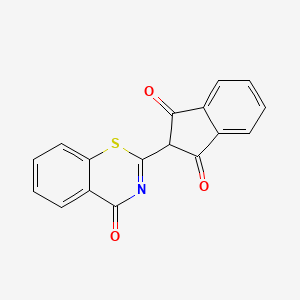

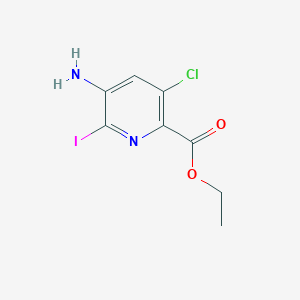
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)
![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)
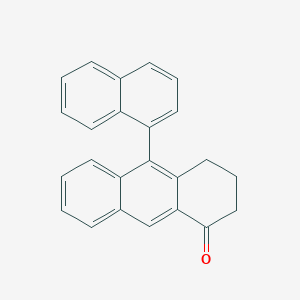
![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)
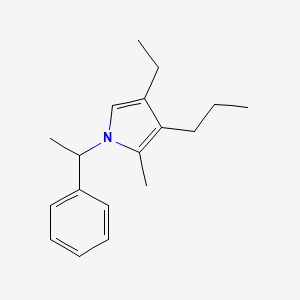
![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
